molecular formula C18H17N3O2 B2727964 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide CAS No. 941965-62-4

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide

货号: B2727964
CAS 编号: 941965-62-4
分子量: 307.353
InChI 键: UFUBARNSYFVAOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide (CAS 941965-62-4) is a heterocyclic compound of significant research interest due to its structural similarity to known bioactive molecules . It features a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 7, with the 3-position linked to a 4-methylbenzamide moiety . This scaffold is particularly relevant in the exploration of new therapeutic agents, with studies on analogous pyridopyrimidine structures showing promise in targeting key biological pathways such as kinases and dihydrofolate reductase (DHFR) . The compound is synthesized via condensation reactions between functionalized pyrido[1,2-a]pyrimidinone intermediates and substituted benzoyl chlorides, typically under basic conditions . Its characterization is confirmed by standard spectroscopic methods including ¹H NMR and mass spectrometry . Researchers value this compound for its potential applications in early-stage drug discovery. This product is intended for research purposes and is not for human or veterinary use .

属性

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-4-7-14(8-5-11)17(22)20-16-13(3)19-15-9-6-12(2)10-21(15)18(16)23/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUBARNSYFVAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyridopyrimidinone core, followed by the introduction of the benzamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to maintain consistent reaction parameters and improve scalability.

化学反应分析

Types of Reactions

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

科学研究应用

Cancer Therapeutics

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide has been investigated for its potential as an anticancer agent. The compound exhibits inhibitory effects on specific proteins involved in cancer progression.

Key Findings :

  • MDM2 Inhibition : The compound has been shown to inhibit the Murine Double Minute 2 (MDM2) protein, which plays a crucial role in regulating the p53 tumor suppressor pathway. Inhibition of MDM2 results in the stabilization and activation of p53, leading to apoptosis in cancer cells.

Biological Activity Data :

ActivityCell Line/ModelIC50 (nM)Comments
MDM2 InhibitionVarious Cancer Lines< 100Potent inhibitor; enhances p53 activity
AntiproliferativeA549 (Lung Cancer)50Significant reduction in cell viability
CytotoxicityHealthy Human Cells> 1000Low cytotoxicity observed

Case Study 1: Efficacy in Murine Models

A study conducted using murine models demonstrated that treatment with this compound resulted in reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Antimicrobial Activity

Recent research has also explored the antimicrobial properties of this compound against various bacterial strains.

Key Findings :

  • The compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Biological Activity Data :

ActivityBacterial StrainMinimum Inhibitory Concentration (MIC)Comments
AntibacterialStaphylococcus aureus32 µg/mLEffective against resistant strains
AntibacterialEscherichia coli64 µg/mLModerate activity observed

Case Study 2: Antibacterial Efficacy

In vitro studies showed that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

作用机制

The mechanism of action of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

相似化合物的比较

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide can be contextualized by comparing it to structurally analogous derivatives. Key analogs include variations in the benzamide substituent, heterocyclic core modifications, and bioisosteric replacements. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Findings
This compound (Target) 4-methylbenzamide C₁₈H₁₆N₃O₂ 306.34 g/mol Core structure critical for analgesic activity; methyl groups enhance metabolic stability .
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide 4-iodobenzamide C₁₇H₁₄IN₃O₂ 419.22 g/mol Iodo substituent improves halogen bonding potential but reduces solubility .
4-(Diethylsulfamoyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide 4-diethylsulfamoylbenzamide C₂₁H₂₄N₄O₄S 428.50 g/mol Sulfonamide group enhances solubility and pharmacokinetic profile .
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 2-hydroxy-9-methyl core; benzyl C₁₇H₁₆N₃O₃ 310.33 g/mol Bioisosteric replacement of 4-hydroxyquinolin-2-one; retains analgesic efficacy .
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 1,3-benzodioxole; piperazine C₁₈H₁₇N₄O₃ 343.36 g/mol Piperazine substituent improves CNS penetration; benzodioxole enhances binding affinity .

Key Research Findings

Substituent Effects on Bioactivity :

  • The 4-methylbenzamide substituent in the target compound balances lipophilicity and metabolic stability, making it suitable for oral administration .
  • Halogenated analogs (e.g., 4-iodobenzamide) exhibit stronger binding to pain-related receptors but face solubility challenges, limiting in vivo utility .
  • Sulfonamide derivatives (e.g., 4-diethylsulfamoylbenzamide) show improved aqueous solubility and prolonged half-life due to enhanced hydrogen bonding .

Core Modifications and Bioisosterism: Replacement of the pyrido[1,2-a]pyrimidinone core with 4-hydroxyquinolin-2-one (as in ) retains analgesic activity, confirming bioisosteric equivalence . Piperazine-substituted analogs (e.g., 7-(piperazin-1-yl) derivatives) demonstrate enhanced blood-brain barrier penetration, suggesting utility in neuropathic pain models .

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via scalable routes using inexpensive reagents (e.g., Cs₂CO₃, DMF), with yields exceeding 70% in optimized conditions .
  • Crystallographic validation via SHELX software ensures structural accuracy, though challenges remain in resolving electron density for halogenated derivatives .

Contradictions and Limitations

  • While all N-benzyl derivatives in showed comparable analgesic activity, other studies (e.g., sulfonamide analogs in ) suggest substituent-dependent pharmacokinetic variability.
  • Bioisosteric replacements (e.g., quinolinone vs.

生物活性

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a pyrido[1,2-a]pyrimidine core substituted with a 4-methylbenzamide group. Its molecular formula is C15H16N4OC_{15}H_{16}N_{4}O with a molecular weight of approximately 272.32 g/mol. The presence of the dimethyl and oxo groups contributes to its biological properties.

This compound exhibits various mechanisms of action:

  • Enzyme Inhibition :
    • The compound has been identified as an inhibitor of certain kinases involved in cancer progression. For example, it shows activity against PI3K pathways which are crucial in tumor cell survival and proliferation .
  • Antitumor Activity :
    • Preclinical studies indicate that this compound can inhibit the growth of various cancer cell lines. It has been shown to induce apoptosis in cancer cells by modulating pathways like p-Akt in PTEN-deficient tumors .
  • Antimicrobial Properties :
    • Some derivatives of pyrido[1,2-a]pyrimidine compounds have demonstrated antimicrobial activity, suggesting potential applications in treating infections .

Case Studies

  • In Vitro Studies :
    • A study conducted on human prostate cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis through caspase activation. The IC50 values for cell lines were reported at concentrations ranging from 10 to 20 µM .
  • In Vivo Studies :
    • Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. The treatment led to a 70% reduction in tumor volume in xenograft models after four weeks .

Data Tables

PropertyValue
Molecular FormulaC₁₅H₁₆N₄O
Molecular Weight272.32 g/mol
SolubilitySoluble in DMSO
Target EnzymesPI3Kβ/δ
Antitumor Activity (IC50)10 - 20 µM

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide and its analogs?

  • Methodology : Condensation reactions between substituted pyrido[1,2-a]pyrimidin-4-one cores and benzamide derivatives are common. For example, refluxing 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in ethanol yields N-benzyl carboxamides . Structural confirmation relies on NMR spectroscopy (e.g., aromatic proton shifts in pyrido-pyrimidine nuclei) and elemental analysis.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use 1H^1H-NMR to identify aromatic proton environments and substituent-induced chemical shifts (e.g., pyrido-pyrimidine nuclei at δ 7.2–8.5 ppm). Elemental analysis (C, H, N) ensures stoichiometric accuracy. For advanced validation, X-ray crystallography with programs like SHELXL can resolve crystallographic ambiguities .

Q. What standard assays are used to evaluate its biological activity in preclinical studies?

  • Methodology : The "acetic acid writhing" model in rodents is a benchmark for analgesic activity screening. Dose-dependent reduction in writhing episodes indicates efficacy. Parallel assays (e.g., thermal hyperalgesia) and comparison to bioisosteric analogs (e.g., 4-hydroxyquinolin-2-ones) help contextualize results .

Advanced Research Questions

Q. How can bioisosteric replacement strategies optimize the pyrido[1,2-a]pyrimidin-4-one core for enhanced pharmacokinetics?

  • Methodology : Replace the 4-oxo group with bioisosteres like sulfonamide or thiocarbonyl moieties while maintaining hydrogen-bonding capacity. Computational docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., IRAK4 for asthma applications ). Validate via comparative pharmacokinetic profiling (plasma half-life, metabolic stability).

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?

  • Methodology : Perform multivariate analysis (e.g., principal component analysis) on datasets combining substituent electronic parameters (Hammett σ), steric bulk (Taft steric constants), and biological outcomes. For example, notes uniform analgesic activity across N-benzyl carboxamides despite structural variations, suggesting a dominant role of the pyrido-pyrimidine core .

Q. How are impurities and degradation products characterized during stability studies?

  • Methodology : High-resolution LC-MS/MS identifies impurities (e.g., oxidation products at the 4-oxo group). Reference standards for common impurities (e.g., EP-listed derivatives like 2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl ethyl carboxylate) enable quantification . Forced degradation (heat, light, pH extremes) guides formulation optimization.

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

  • Methodology : Use SHELXTL for refining high-resolution single-crystal data. Challenges include twinning in polar space groups and disorder in methyl substituents. Synchrotron radiation improves data quality for low-symmetry crystals .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。